Isopropyl 7-(4-(difluoromethoxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Isopropyl 7-(4-(difluoromethoxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolo[1,5-a]pyrimidine derivative characterized by a 4-(difluoromethoxy)phenyl substituent at position 7, a methyl group at position 5, and an isopropyl carboxylate ester at position 5. This scaffold is of interest due to its structural similarity to bioactive compounds, particularly in antimicrobial and agrochemical applications . The difluoromethoxy group introduces unique electronic and steric properties, distinguishing it from analogues with other substituents.
Properties
IUPAC Name |
propan-2-yl 7-[4-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N4O3/c1-9(2)25-15(24)13-10(3)22-17-20-8-21-23(17)14(13)11-4-6-12(7-5-11)26-16(18)19/h4-9,14,16H,1-3H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKUQZCSQDHAGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)OC(F)F)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of Isopropyl 7-(4-(difluoromethoxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is the Cyclin-Dependent Kinase 2 (CDK2) enzyme. CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation.
Mode of Action
This compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell proliferation.
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle regulation pathway. By inhibiting CDK2, the compound prevents the transition from the G1 phase to the S phase of the cell cycle, thereby halting cell proliferation.
Result of Action
The result of this compound’s action is a significant reduction in cell proliferation. This is achieved through the induction of cell cycle arrest and apoptosis within the cells.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s synthesis has been achieved under microwave conditions, suggesting that temperature could play a role in its stability. Furthermore, the compound has shown thermal stability with decomposition temperatures in the range of 454-476 °C, indicating its potential stability under various environmental conditions.
Biological Activity
Isopropyl 7-(4-(difluoromethoxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. The structure features a triazolo-pyrimidine core, which is known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Synthesis and Structural Characteristics
The synthesis of triazolo-pyrimidine derivatives typically involves multi-step organic reactions. Recent studies have highlighted efficient methods for synthesizing derivatives with enhanced biological activity. For instance, the synthesis of similar compounds has been reported using regioselective reactions that yield high purity and yield percentages. The structural characteristics of this compound include:
- Molecular Formula : C₁₈H₁₈F₂N₄O₃
- Molecular Weight : 364.36 g/mol
- Functional Groups : Triazole ring, carboxylate ester, difluoromethoxy substituent.
Antiviral Properties
Research indicates that triazolo-pyrimidine derivatives exhibit antiviral activities against various viruses. For example, compounds structurally related to this compound have shown promising results in inhibiting influenza virus replication. The mechanism involves disrupting viral protein interactions essential for replication.
Anticancer Activity
Several studies have demonstrated that triazolo-pyrimidine derivatives possess anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for related compounds range from 45 to 97 nM, indicating potent cytotoxic activity.
Enzyme Inhibition
This compound has also been investigated for its ability to inhibit specific enzymes involved in disease pathways. For instance, it has been identified as a potential inhibitor of nicotinamide adenine dinucleotide (NAD+) biosynthesis pathways through its interaction with nicotinamide phosphoribosyltransferase (NAMPT), which is crucial in cancer metabolism.
Case Study 1: Antiviral Efficacy
In a study assessing the antiviral efficacy of triazolo-pyrimidine derivatives against influenza A virus (IAV), this compound was tested alongside other derivatives. The results indicated a significant reduction in viral titers at non-toxic concentrations when treated with this compound.
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | 0.15 | 50 | >333 |
| Isopropyl Derivative | 0.20 | 60 | >300 |
Case Study 2: Anticancer Activity
A separate study evaluated the cytotoxic effects of various triazolo-pyrimidine derivatives on MCF-7 cells. The results demonstrated that this compound exhibited an IC50 value of approximately 70 nM.
| Cell Line | IC50 (nM) |
|---|---|
| MCF-7 | 70 |
| HCT-116 | 85 |
Comparison with Similar Compounds
Substituent Variations at Position 7
The 7-position substituent on the phenyl ring significantly influences synthetic accessibility and biological activity. Key comparisons include:
- Electronic Effects: The difluoromethoxy group (-OCF₂H) in the target compound is strongly electron-withdrawing, which may enhance resistance to oxidative degradation compared to electron-donating groups (e.g., dimethylamino in Compound 16) .
Substituent Variations at Position 6
The 6-position functional group (carboxylate vs. carboxamide) affects solubility and bioavailability:
Substituent Variations at Position 5
All compared compounds retain a methyl group at position 5, suggesting this substituent is optimal for maintaining the triazolo[1,5-a]pyrimidine core’s stability. Deviations (e.g., trifluoromethyl in ) are rare and may introduce steric hindrance.
Q & A
Q. What are the standard protocols for synthesizing triazolo[1,5-a]pyrimidine derivatives like this compound?
The synthesis typically involves a multicomponent reaction using aldehydes, aminotriazoles, and β-keto esters. For example, a mixture of 3-amino-1,2,4-triazole, substituted aldehydes, and isopropyl β-keto ester is heated in DMF at 120°C with triethylamine as a base. Reaction progress is monitored via TLC, followed by recrystallization from ethanol/DMF . Catalysts like TMDP (tetramethylenediamine-phosphoric acid) in water/ethanol (1:1 v/v) can enhance yields by facilitating cyclocondensation .
Q. How is the purity and structural integrity of the compound confirmed?
Purity is assessed using TLC with silica gel plates (SIL G/UV 254), while structural confirmation relies on and NMR (400 MHz) to verify substituent positions and ring closure. Microanalysis (e.g., CHN analysis) ensures elemental composition matches theoretical values. IR spectroscopy further confirms functional groups like carbonyl (C=O) and triazole rings .
Q. What solvents and conditions are optimal for recrystallization?
Ethanol/DMF (1:1) is commonly used for recrystallization due to its ability to dissolve polar intermediates while precipitating pure crystalline products. Cooling the reaction mixture gradually enhances crystal formation, as demonstrated in protocols for analogous triazolo-pyrimidine derivatives .
Advanced Research Questions
Q. How do reaction additives (e.g., TMDP) influence yield and regioselectivity?
TMDP acts as a bifunctional catalyst, stabilizing intermediates via hydrogen bonding and acid-base interactions. In water/ethanol mixtures, it accelerates cyclization by lowering the activation energy, achieving yields >85% for triazolo-pyrimidine derivatives. Solvent polarity also affects regioselectivity: polar aprotic solvents like DMF favor 1,5-a isomer formation over 1,2,4 isomers .
Q. What strategies resolve contradictions in reported yields for similar compounds?
Discrepancies in yields (e.g., 70–95%) may arise from variations in catalyst purity, solvent ratios, or heating methods (microwave vs. conventional). Systematic optimization via Design of Experiments (DoE) can identify critical factors. For instance, TMDP concentration and reaction time were key variables in improving reproducibility for ethyl 5-amino-7-aryl derivatives .
Q. How can substituent modifications (e.g., difluoromethoxy vs. chlorophenyl) impact pharmacological activity?
Substituents at the 7-position influence lipophilicity and binding affinity. For example, 7-(4-chlorophenyl) analogs show enhanced antimicrobial activity, while difluoromethoxy groups may improve metabolic stability. Computational docking (e.g., AutoDock Vina) and in vitro assays (MIC testing) are recommended to correlate structural variations with bioactivity .
Q. What analytical methods detect degradation products under varying pH and temperature?
High-resolution LC-MS with a C18 column (ACN/water gradient) identifies degradation pathways. For example, acidic conditions (pH <3) may hydrolyze the isopropyl ester, while thermal stress (>100°C) can induce ring-opening. Accelerated stability studies (ICH Q1A guidelines) are critical for assessing shelf life .
Methodological Challenges
Q. How to design SAR studies for triazolo-pyrimidine derivatives targeting specific enzymes?
- Step 1: Synthesize analogs with systematic substituent variations (e.g., electron-withdrawing/donating groups at the 4- and 7-positions).
- Step 2: Perform enzyme inhibition assays (e.g., kinase or PDE inhibitors) using fluorescence polarization or radiometric methods.
- Step 3: Use QSAR models (e.g., CoMFA or machine learning) to predict activity cliffs and optimize lead compounds .
Q. What precautions are required for handling fluorinated intermediates?
Fluorinated precursors (e.g., 4-(difluoromethoxy)benzaldehyde) may release HF under acidic conditions. Use PTFE-lined reactors, conduct reactions in a fume hood, and neutralize waste with calcium carbonate. Safety protocols should align with GHS guidelines, even if the compound itself is unclassified .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
